3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Description
3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an azetidine ring, which is a four-membered cyclic amine . Azetidines have been found in many biologically active compounds, including penicillin and cephalosporin antibiotics . Therefore, it’s possible that this compound could interact with bacterial cell wall synthesis enzymes, which are the targets of these antibiotics.
Mode of Action
If this compound acts like other azetidine-containing antibiotics, it might inhibit the transpeptidase enzymes involved in bacterial cell wall synthesis . This would prevent the bacteria from properly forming their cell walls, leading to cell death.
Biochemical Pathways
The affected pathway would likely be the bacterial cell wall synthesis pathway . Downstream effects could include the weakening of the bacterial cell wall and eventual cell lysis.
Result of Action
If this compound does inhibit bacterial cell wall synthesis, the result would be the death of the bacteria due to cell lysis .
Properties
IUPAC Name |
3-[[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)10-12-8-19(9-12)17(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKIAEQJZHRCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.